Cas no 1379361-12-2 (4-bromo-1,2-dimethyl-1H-1,3-benzodiazole)

4-bromo-1,2-dimethyl-1H-1,3-benzodiazole 化学的及び物理的性質
名前と識別子
-
- 4-Bromo-1,2-dimethyl-1H-benzo[d]imidazole
- 1H-Benzimidazole, 4-bromo-1,2-dimethyl-
- D75896
- 4-bromo-1,2-dimethyl-1H-1,3-benzodiazole
- DB-099804
- EN300-2385301
- Z1269226936
- 1379361-12-2
- CS-0097508
- CS-16437
- 4-bromo-1,2-dimethyl-1,3-benzodiazole
- AKOS023169890
-
- MDL: MFCD16250429
- インチ: 1S/C9H9BrN2/c1-6-11-9-7(10)4-3-5-8(9)12(6)2/h3-5H,1-2H3
- InChIKey: AGBLMRVKDYCFRV-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC2=C1N=C(C)N2C
計算された属性
- 精确分子量: 223.99491g/mol
- 同位素质量: 223.99491g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 12
- 回転可能化学結合数: 0
- 複雑さ: 174
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.8
- XLogP3: 2.5
4-bromo-1,2-dimethyl-1H-1,3-benzodiazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2385301-0.1g |
4-bromo-1,2-dimethyl-1H-1,3-benzodiazole |
1379361-12-2 | 95.0% | 0.1g |
$142.0 | 2025-02-20 | |
Enamine | EN300-2385301-0.5g |
4-bromo-1,2-dimethyl-1H-1,3-benzodiazole |
1379361-12-2 | 95.0% | 0.5g |
$318.0 | 2025-02-20 | |
Enamine | EN300-2385301-1.0g |
4-bromo-1,2-dimethyl-1H-1,3-benzodiazole |
1379361-12-2 | 95.0% | 1.0g |
$407.0 | 2025-02-20 | |
Enamine | EN300-2385301-5.0g |
4-bromo-1,2-dimethyl-1H-1,3-benzodiazole |
1379361-12-2 | 95.0% | 5.0g |
$1225.0 | 2025-02-20 | |
Alichem | A069002329-10g |
4-Bromo-1,2-dimethyl-1H-benzo[d]imidazole |
1379361-12-2 | 97% | 10g |
2,110.50 USD | 2021-06-01 | |
Enamine | EN300-2385301-10g |
4-bromo-1,2-dimethyl-1H-1,3-benzodiazole |
1379361-12-2 | 95% | 10g |
$2156.0 | 2023-09-15 | |
1PlusChem | 1P01ENLV-1g |
4-Bromo-1,2-dimethyl-1H-benzo[d]imidazole |
1379361-12-2 | 98% | 1g |
$760.00 | 2024-06-21 | |
Aaron | AR01ENU7-100mg |
4-Bromo-1,2-Dimethyl-1H-Benzo[D]Imidazole |
1379361-12-2 | 98% | 100mg |
$81.00 | 2025-02-10 | |
Crysdot LLC | CD11268670-5g |
4-Bromo-1,2-dimethyl-1H-benzo[d]imidazole |
1379361-12-2 | 97% | 5g |
$937 | 2024-07-18 | |
Crysdot LLC | CD11268670-10g |
4-Bromo-1,2-dimethyl-1H-benzo[d]imidazole |
1379361-12-2 | 97% | 10g |
$1409 | 2024-07-18 |
4-bromo-1,2-dimethyl-1H-1,3-benzodiazole 関連文献
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
4. Caper tea
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
4-bromo-1,2-dimethyl-1H-1,3-benzodiazoleに関する追加情報
4-Bromo-1,2-Dimethyl-1H-1,3-Benzodiazole: A Comprehensive Overview
The compound 4-bromo-1,2-dimethyl-1H-1,3-benzodiazole, identified by the CAS number 1379361-12-2, is a heterocyclic aromatic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of benzodiazoles, which are known for their unique electronic properties and structural versatility. The presence of a bromine atom at the 4-position and methyl groups at the 1 and 2 positions introduces distinct reactivity and stability to the molecule, making it a subject of interest in both academic and industrial research.
Recent studies have highlighted the role of 4-bromo-1,2-dimethyl-1H-1,3-benzodiazole in medicinal chemistry, particularly in the development of bioactive compounds. Researchers have explored its ability to act as a scaffold for designing new drugs targeting various diseases, including cancer and neurodegenerative disorders. The bromine substituent at the 4-position facilitates various substitution reactions, enabling the synthesis of derivatives with enhanced pharmacokinetic properties. This has led to increased interest in understanding the compound's pharmacodynamics and bioavailability.
In terms of synthesis, 4-bromo-1,2-dimethyl-1H-1,3-benzodiazole can be prepared through a variety of methods, including condensation reactions involving o-amino phenols and carboxylic acids or their derivatives. The choice of synthetic route depends on the desired purity and scale of production. Recent advancements in catalytic methods have improved the efficiency of these reactions, reducing production costs and minimizing environmental impact.
The physical properties of 4-bromo-1,2-dimethyl-1H-1,3-benzodiazole are also noteworthy. It exhibits a high melting point due to its rigid aromatic structure and strong intermolecular hydrogen bonding. This makes it suitable for applications requiring thermal stability. Additionally, its solubility in organic solvents facilitates its use in various chemical processes.
The chemical reactivity of 4-bromo-1,2-dimethyl-1H-1,3-benzodiazole is influenced by its electronic configuration. The presence of electron-withdrawing groups like bromine enhances electrophilic substitution at specific positions on the aromatic ring. This property has been exploited in developing novel materials for optoelectronic devices.
In conclusion, 4-bromo-1,2-dimethyl-1H-1,3-benzodiazole, with its unique structure and versatile properties, continues to be a focal point in chemical research. Its potential applications span across medicine, materials science, and beyond. As research progresses, new insights into its synthesis, reactivity, and applications are expected to emerge.
1379361-12-2 (4-bromo-1,2-dimethyl-1H-1,3-benzodiazole) Related Products
- 1202179-41-6(7-bromo-2-ethyl-imidazo[1,2-a]pyridine)
- 2228084-99-7(methyl 2-amino-2-2-(propan-2-yl)-1,3-thiazol-5-ylacetate)
- 522655-87-4(2-Cyano-3-(3,5-dibromo-2-ethoxyphenyl)-N-(2-methyl-4-nitrophenyl)-2-propenamide)
- 2248312-34-5(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{bicyclo[4.1.0]heptan-3-yl}acetate)
- 2227272-56-0(1-[2,3-Difluoro-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone)
- 2229594-50-5(ethyl 4-(3-oxobutyl)piperidine-1-carboxylate)
- 874775-97-0(3-(1-hydroxy-2-methylpropan-2-yl)benzonitrile)
- 2248305-38-4(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoate)
- 1805398-45-1(Ethyl 2-aminomethyl-3-bromo-4-cyanophenylacetate)
- 2097903-14-3(1-8-(4-methoxybenzoyl)-2H,3H-1,4dioxino2,3-gquinolin-9-yl-4-methylpiperazine hydrochloride)




